

The Role of BAY 1143572 (Atuveciclib) in Acute Myeloid Leukemia: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BAY 1143572 (also known as Atuveciclib), a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its therapeutic potential in the context of Acute Myeloid Leukemia (AML). AML, a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood, often relies on transcriptional addiction to maintain its aggressive phenotype. BAY 1143572 targets this vulnerability by modulating the activity of the Positive Transcription Elongation Factor b (P-TEFb) complex, a key regulator of transcriptional elongation.

Core Mechanism of Action: Inhibition of P-TEFb/CDK9

BAY 1143572 exerts its anti-leukemic effects by selectively inhibiting the kinase activity of CDK9, the catalytic subunit of the P-TEFb complex.[1] In normal and malignant cells, P-TEFb plays a crucial role in the transition from abortive to productive transcriptional elongation. It achieves this by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position, as well as negative elongation factors.[2][3] This phosphorylation event releases RNAP II from promoter-proximal pausing, allowing for the efficient transcription of downstream genes.

In many cancers, including AML, malignant cells are highly dependent on the continuous transcription of short-lived anti-apoptotic proteins and oncoproteins, such as MCL-1 and MYC.



[2][4] By inhibiting CDK9, BAY 1143572 prevents the phosphorylation of RNAP II, leading to a global downregulation of transcription, with a particularly profound effect on genes with short half-life transcripts that are critical for cancer cell survival.[4][5] This targeted inhibition of transcriptional elongation ultimately induces apoptosis in AML cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of BAY 1143572, providing insights into its potency, selectivity, and anti-proliferative activity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity

Target/Cell Line	Assay Type	IC50 (nM)	Reference(s)
Kinase Activity			
CDK9/CycT1	Cell-free kinase assay	13	[7]
CDK1/CycB	Cell-free kinase assay	1100	[8]
CDK2/CycE	Cell-free kinase assay	1000	[8]
GSK3α	Cell-free kinase assay	45	[7]
GSK3β	Cell-free kinase assay	87	[7]
Cellular Activity			
MOLM-13 (AML)	Proliferation Assay	310	[7][8]
MV4-11 (AML)	Proliferation Assay	Not explicitly stated, but used in xenograft models	[8]
Multiple AML Cell Lines (7 total)	Proliferation Assay	Median IC50 of 385 (range: 230-1100)	[4][6]
HeLa (Cervical Cancer)	Proliferation Assay	920	[7][8]

Table 2: In Vivo Efficacy in AML Xenograft Models



Animal Model	AML Cell Line	Treatment Dose & Schedule	Outcome	Reference(s)
NMRI nu/nu Mice	MOLM-13	6.25 mg/kg, once daily (QD), oral	Dose-dependent antitumor efficacy (T/C ratio: 0.64)	[9]
NMRI nu/nu Mice	MOLM-13	12.5 mg/kg, once daily (QD), oral	Dose-dependent antitumor efficacy (T/C ratio: 0.49)	[9]
Athymic Rats	MV4-11	Not specified	Antitumor efficacy demonstrated	[8]

T/C ratio: Treatment-to-Control ratio, a measure of tumor growth inhibition.

Table 3: Pharmacokinetic Properties of BAY 1143572

Parameter	Species	- Value	Reference(s)
Blood Clearance (CLb)	Rat	1.1 L/h/kg	[7]
Volume of Distribution (Vss)	Rat	1.0 L/kg	[7]
Oral Bioavailability	Rat	54%	[7]
Cytochrome P450 Inhibition	In vitro	IC50 >20 μM	[7]

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary, this section outlines the methodologies employed in the preclinical evaluation of BAY 1143572, based on published literature.



In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.

Methodology Overview:

- Cell Plating: AML cell lines (e.g., MOLM-13) are seeded in opaque-walled 96-well plates at a specified density (e.g., 5,000 cells/well) in their respective growth media supplemented with fetal calf serum.
- Compound Treatment: Cells are treated with serial dilutions of BAY 1143572 or a vehicle control (DMSO) and incubated for a defined period (e.g., 96 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to each well.
- Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for approximately 2
 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to
 stabilize the luminescent signal.
- Data Acquisition: Luminescence is measured using a plate-reading luminometer.
- Data Analysis: The relative cell viability is calculated by normalizing the luminescent signal of treated cells to the vehicle-treated controls. IC50 values are then determined using a fourparameter logistic curve fit.

Western Blot Analysis for Target Engagement

Principle: Western blotting is used to detect specific proteins in a sample and to assess the effect of BAY 1143572 on the phosphorylation status of its target's substrates and the expression levels of downstream proteins.

Methodology Overview:

 Cell Lysis: AML cells treated with BAY 1143572 for various durations are lysed to extract total protein.



- Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then
 incubated with primary antibodies specific for proteins of interest, such as phospho-RNAP II
 (Ser2), total RNAP II, MYC, and MCL-1. A loading control antibody (e.g., actin or tubulin) is
 also used to ensure equal protein loading.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon addition of a substrate. The resulting signal is captured using an imaging system.
- Analysis: The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.

AML Xenograft Models

Principle: In vivo xenograft models are used to evaluate the anti-tumor efficacy and tolerability of BAY 1143572 in a living organism.

Methodology Overview:

- Cell Inoculation: Immunocompromised mice (e.g., NMRI nu/nu) or rats are subcutaneously inoculated with a suspension of human AML cells (e.g., MOLM-13 or MV4-11) mixed with a basement membrane matrix (e.g., Matrigel™).[10]
- Tumor Growth and Grouping: Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
- Drug Administration: BAY 1143572 is administered orally at various doses and schedules.
 The control group receives a vehicle solution.



- Monitoring: Tumor volume and the body weight of the animals are measured regularly throughout the study.
- Endpoint and Analysis: The study is concluded when tumors in the control group reach a
 predetermined size. The anti-tumor efficacy is assessed by comparing the tumor growth in
 the treated groups to the control group. Tolerability is evaluated by monitoring body weight
 changes and clinical signs.

Visualizing the Mechanism and Workflow

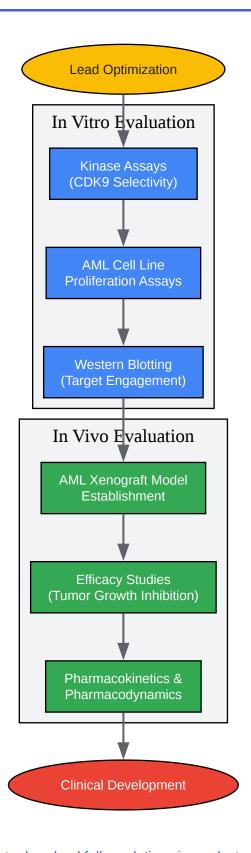
The following diagrams, generated using the DOT language, illustrate the signaling pathway targeted by BAY 1143572 and a general workflow for its preclinical evaluation.



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Caption: Mechanism of action of BAY 1143572 in AML cells.





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Caption: Preclinical development workflow for BAY 1143572 in AML.



Conclusion

BAY 1143572 (Atuveciclib) is a first-in-class, orally available, and highly selective inhibitor of P-TEFb/CDK9 that has demonstrated significant anti-leukemic activity in preclinical models of Acute Myeloid Leukemia. Its mechanism of action, which involves the suppression of transcriptional elongation of key survival genes, represents a targeted therapeutic strategy for this transcriptionally addicted malignancy. The promising in vitro and in vivo data, coupled with a favorable pharmacokinetic profile, support its continued investigation in clinical trials for patients with AML.[1][3] Further research will be crucial to determine its clinical efficacy, safety profile, and potential in combination therapies.

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